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Introduction:

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamics and

function of biomolecular systems. However, many biological processes, such as protein folding,

conformational changes, and ligand binding, occur on timescales that are inaccessible to

conventional MD simulations. Enhanced sampling methods have been developed to overcome

these limitations by accelerating the exploration of the conformational space and allowing for

the calculation of thermodynamic properties like free energy.[1][2][3][4] This document provides

an overview and detailed protocols for several advanced enhanced sampling techniques

available in the Amber molecular dynamics software suite.

Replica Exchange Molecular Dynamics (REMD)
Application Note:

Replica Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique

used to overcome the problem of simulations getting trapped in local energy minima.[1][5] In

REMD, multiple replicas (copies) of the system are simulated in parallel at different

temperatures or with different Hamiltonians.[5] Periodically, an exchange of coordinates

between replicas is attempted. Replicas at higher temperatures can more easily cross energy

barriers, and through the exchange process, these higher-energy conformations can be passed

down to the lower-temperature replicas, leading to a more thorough sampling of the
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conformational space at the temperature of interest.[5][6] Amber supports several variations of

REMD, including Temperature REMD, Hamiltonian REMD (H-REMD), pH-REMD, and

multidimensional REMD.[7][8][9]

Key Advantages:

Robustly enhances sampling for complex systems.

Relatively straightforward to implement.

Different flavors of REMD can be tailored to specific scientific questions (e.g., pH-REMD for

studying pH-dependent phenomena).[7][8]

Workflow for Temperature REMD (T-REMD):
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Caption: Workflow for a standard Temperature Replica Exchange Molecular Dynamics (T-

REMD) simulation.

Experimental Protocol: Temperature REMD (T-REMD) in Amber

This protocol outlines the general steps for setting up and running a T-REMD simulation in

Amber.

System Preparation:

Prepare the initial topology (prmtop) and coordinate (inpcrd) files for your system as you

would for a standard MD simulation using tleap.

Perform energy minimization and initial heating of the system to the lowest temperature in

your replica set.

Creating Replicas:

Create a directory for each replica.

Copy the prepared prmtop and a starting coordinate file (e.g., from the heating step) into

each replica directory.

Defining the Temperature Range:

Determine the number of replicas and the temperature range. The temperatures should be

chosen to ensure a reasonable exchange probability between adjacent replicas (typically

20-30%). A geometric progression of temperatures is often used.

Input Files for pmemd:

Create an MD input file (e.g., md.in) for each replica. The only difference between the files

will be the temp0 parameter, which should be set to the temperature of that specific

replica.

Key parameters in md.in for each replica:

Multi-pmemd Input File:
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Create a master input file (e.g., remd.in) that lists the configuration for each replica. This

file will be used by the mpirun command.

Example remd.in for 4 replicas:

Running the REMD Simulation:

Use mpirun to execute the simulation. The -remd flag is used to specify the number of

replicas, the exchange frequency, and the log file for exchange information.

Example command:

This command runs 4 replicas, attempts exchanges every 100 steps, uses the

configurations from remd.in, and writes exchange information to remd.log.

Analysis:

After the simulation, the trajectories for each temperature need to be demultiplexed

(sorted by replica rather than by temperature). The cpptraj tool in Amber can be used for

this purpose.

Analyze the trajectory corresponding to the temperature of interest for the desired

structural and energetic properties.

Table 1: Typical T-REMD Simulation Parameters

Parameter Description Typical Value

Number of Replicas
Total number of parallel

simulations.
16 - 128 (system dependent)

Temperature Range
Minimum and maximum

temperatures.
300 K - 600 K

Exchange Frequency
Number of MD steps between

exchange attempts.
100 - 1000 steps

Simulation Length
Total simulation time per

replica.
10 ns - 1 µs
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Metadynamics
Application Note:

Metadynamics is a powerful enhanced sampling technique for reconstructing the free energy

surface (FES) as a function of a few selected collective variables (CVs).[10] The method works

by adding a history-dependent bias potential to the system's Hamiltonian. This bias potential is

constructed as a sum of Gaussian functions centered on the values of the CVs visited during

the simulation. By discouraging the system from revisiting already explored regions, the

simulation is forced to explore new areas of the conformational space.[11] In the long run, the

accumulated bias potential converges to the negative of the free energy surface.[11] Amber

can be interfaced with the PLUMED library to perform metadynamics simulations.[12]

Key Advantages:

Provides a direct estimate of the free energy surface.

Can be used to study a wide range of processes characterized by a few order parameters.

Well-tempered metadynamics, a variant, improves convergence by reducing the height of the

added Gaussians over time.[11]

Metadynamics Logical Flow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9313359/
https://www.compchems.com/an-introduction-to-enhanced-sampling-and-metadynamics/
https://www.compchems.com/an-introduction-to-enhanced-sampling-and-metadynamics/
https://sites.google.com/view/the-nnn-group/tutorials/metadynamics
https://www.compchems.com/an-introduction-to-enhanced-sampling-and-metadynamics/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start MD Simulation

Calculate Collective
Variables (CVs)

Add Gaussian Bias
at Current CV Position

Update System
Hamiltonian

Propagate Dynamics
with Biased Potential

Next Timestep

Check for Convergence

Reconstruct Free
Energy Surface (FES)

If Converged

Click to download full resolution via product page

Caption: Conceptual workflow of a metadynamics simulation.

Experimental Protocol: Metadynamics with Amber and PLUMED

This protocol describes how to perform a metadynamics simulation of alanine dipeptide in

vacuum to calculate the Ramachandran plot (Φ/Ψ free energy surface).
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System Preparation (Amber):

Use tleap to create the prmtop and inpcrd files for alanine dipeptide.

Perform minimization and a short equilibration of the system.

Amber MD Input File (md.in):

Prepare a standard MD input file.

Add the plumed=1 and plumedfile='plumed.dat' flags to the &cntrl namelist to enable the

PLUMED interface.[13]

PLUMED Input File (plumed.dat):

This file defines the collective variables and the metadynamics parameters.

Define the Φ and Ψ torsion angles using the TORSION keyword and the atom indices

from your prmtop file.

Set up the METAD keyword to specify the CVs to be biased, the frequency of Gaussian

deposition (PACE), the height of the Gaussians (HEIGHT), and their width (SIGMA).[12]

Running the Simulation:

Ensure that your Amber installation is compiled with PLUMED support.

Execute the simulation using pmemd or sander.

Analysis:

The simulation will produce a HILLS file containing the history of the added Gaussian

potentials.

Use the sum_hills utility from PLUMED to reconstruct the free energy surface.

The resulting fes.dat file can be plotted to visualize the free energy landscape.

Table 2: Key PLUMED Parameters for Metadynamics
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Parameter Description Typical Value

PACE
The frequency of Gaussian

deposition in MD steps.
200 - 1000

HEIGHT

The initial height of the

Gaussian potentials in energy

units.

0.5 - 2.5 kJ/mol

SIGMA
The width of the Gaussian

potentials for each CV.
0.1 - 0.5 radians for torsions

BIASFACTOR

Used in Well-Tempered

Metadynamics to control

convergence.

5 - 15

Umbrella Sampling
Application Note:

Umbrella sampling is a technique used to calculate the potential of mean force (PMF) along a

predefined reaction coordinate.[14] The method involves running a series of independent

simulations, where in each simulation, the system is restrained to a specific region of the

reaction coordinate using a biasing potential, typically harmonic.[15] These "windows" are

chosen to overlap, ensuring that the entire reaction coordinate is sampled. The biased

probability distributions from each window are then combined using the Weighted Histogram

Analysis Method (WHAM) to reconstruct the unbiased PMF.[14]

Key Advantages:

A robust and well-established method for PMF calculations.

Conceptually straightforward and easy to parallelize.

Applicable to a wide range of problems, including ligand unbinding and conformational

changes.

Umbrella Sampling Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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